cis-Resveratrol Triacetate: Chemical Structure, Properties, and Research Applications
cis-Resveratrol Triacetate: Chemical Structure, Properties, and Research Applications
[1]
Executive Summary
cis-Resveratrol Triacetate (3,4',5-Triacetoxy-cis-stilbene) is the acetylated derivative of the cis-isomer of resveratrol.[1][2] While the trans-isomer of resveratrol is the dominant bioactive form found in nature (grapes, knotweed), the cis-isomer is primarily formed through photochemical degradation (isomerization) of the trans form. The triacetate modification serves as a "prodrug" strategy, significantly enhancing lipophilicity and cellular permeability compared to the free phenol. Upon entry into biological systems, it acts as a precursor, releasing free cis-resveratrol via esterase-mediated hydrolysis.[1][2]
This guide details the physicochemical distinction between the cis and trans triacetate forms, the photochemical synthesis pathways, and the specific handling protocols required for this light-sensitive compound.
Part 1: Chemical Identity & Structural Analysis[1][2][4]
The core distinction between cis- and trans-resveratrol triacetate lies in the steric arrangement of the stilbene double bond.[1][2] This geometric isomerism fundamentally alters the molecule's 3D topography, solubility, and binding affinity.
Structural Specifications
| Feature | cis-Resveratrol Triacetate | trans-Resveratrol Triacetate |
| IUPAC Name | 5-[(Z)-2-(4-acetyloxyphenyl)ethenyl]-1,3-phenylene diacetate | 5-[(E)-2-(4-acetyloxyphenyl)ethenyl]-1,3-phenylene diacetate |
| Molecular Formula | C₂₀H₁₈O₆ | C₂₀H₁₈O₆ |
| Molecular Weight | 354.35 g/mol | 354.35 g/mol |
| CAS Number | Not standardized (often ref. 61434-67-1 for base phenol) | 42206-94-0 |
| Geometry | Non-Planar (Twisted phenyl rings) | Planar (Extended conjugation) |
| Key NMR Signal | Olefinic coupling constant | Olefinic coupling constant |
Steric "Twist" and Stability
The trans isomer is planar, allowing for efficient crystal packing and higher stability. In contrast, the cis isomer suffers from steric repulsion between the phenyl rings (specifically the ortho-hydrogens), forcing the molecule into a twisted, non-planar conformation. This "cis-twist" results in:
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Lower Melting Point: The crystal lattice energy is significantly reduced.[2]
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Increased Solubility: The non-planar shape disrupts intermolecular pi-stacking, often making the cis-triacetate an oil or low-melting solid at room temperature, unlike the crystalline trans-triacetate (MP: 117–121°C).[1][2]
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High Energy State: The cis form is thermodynamically less stable and will revert to trans or degrade into phenanthrene derivatives (via photocyclization) if exposed to UV light for prolonged periods.[2]
Part 2: Synthesis & Photochemical Isomerization
Direct chemical synthesis of cis-stilbenes is challenging due to thermodynamic control favoring the trans product.[1][2] The industry-standard method for generating cis-resveratrol triacetate is photochemical isomerization .[1][2]
Mechanism of Action
When trans-resveratrol triacetate is irradiated with UV light (typically 254 nm or 365 nm), the stilbene double bond absorbs a photon, exciting an electron from the HOMO (
Visualization: Synthesis & Activation Pathway[2]
Caption: Photochemical conversion of trans-resveratrol triacetate to the cis-isomer and subsequent metabolic activation.[1][2]
Part 3: Physicochemical Properties & Handling[1][2]
Solubility Profile
The triacetate modification masks the three hydrophilic hydroxyl groups of the parent resveratrol.
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Water Solubility: Negligible (< 0.1 mg/mL).[2]
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Organic Solubility: Highly soluble in chloroform, ethyl acetate, DMSO, and ethanol.
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Partition Coefficient (LogP): Significantly higher than free resveratrol (LogP ~3.1), estimated > 4.[2]5. This facilitates passive diffusion across lipid bilayers.[2]
Stability & Storage Protocol
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Light Sensitivity: Extreme.[2] The cis isomer will re-equilibrate to trans under ambient light.[2]
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Oxidation: Less sensitive to oxidation than free resveratrol due to the protection of the phenolic -OH groups.[1][2]
-
Hydrolysis: Stable in solid form.[2] In solution (especially aqueous/protic solvents), it is susceptible to base-catalyzed hydrolysis or enzymatic breakdown.[1][2]
Storage Requirement:
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Container: Amber glass vials, ideally wrapped in aluminum foil.
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Temperature: -20°C for long-term storage.
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Atmosphere: Argon or Nitrogen headspace recommended to prevent oxidative degradation of impurities.[2]
Part 4: Experimental Protocols
Protocol 1: Photochemical Synthesis of cis-Resveratrol Triacetate
Objective: To convert commercial trans-resveratrol triacetate to the cis-isomer for use as a reference standard.[1][2]
Materials:
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Quartz or Borosilicate glass reaction vessel[1]
Method:
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Preparation: Dissolve trans-resveratrol triacetate in acetonitrile to a concentration of 1 mg/mL. Ensure the solution is clear.
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Irradiation: Place the solution in a quartz vessel (quartz allows UV transmission; borosilicate cuts off <300nm but 365nm passes).[2] Irradiate with the UV lamp at a distance of 5-10 cm.[1][2]
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Monitoring: Monitor the reaction by HPLC every 15 minutes.
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Termination: Stop irradiation when the cis:trans ratio reaches equilibrium (typically ~80:20 or 90:10). Warning: Over-irradiation (>2-3 hours) can lead to the formation of phenanthrenes (cyclization products).[1][2]
-
Work-up: Evaporate the solvent under reduced pressure (Rotavap) at <40°C in the dark. The resulting residue is the cis-enriched mixture.[1][2]
Protocol 2: HPLC Separation & Identification
Objective: To separate and quantify the cis and trans isomers.
Chromatographic Conditions:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).[2]
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Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50 v/v) or Methanol:Water (60:40 v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 286 nm (max absorption for cis) and 306 nm (max absorption for trans).[2]
-
Retention Time (Typical):
Part 5: Pharmacology & Prodrug Mechanics[1][2][5]
The "Prodrug" Advantage
Resveratrol (free phenol) suffers from rapid "first-pass" metabolism.[1][2] It is quickly sulfated and glucuronidated in the liver, leading to a half-life of minutes.[2]
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Triacetate Protection: The acetyl groups protect the vulnerable phenolic oxygens from Phase II conjugation enzymes during transit.
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Intracellular Release: Once inside the cell, ubiquitous cytosolic esterases hydrolyze the acetyl groups, releasing the active cis-resveratrol payload directly at the target site.
Biological Activity of the cis-Isomer
While trans-resveratrol is the primary subject of research, the cis-isomer is not biologically inert.[1][2][3]
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Tubulin Binding: Some studies suggest cis-stilbenes may have distinct interactions with tubulin compared to trans, potentially affecting cell division, though combretastatin (a related cis-stilbene) is the potent analog here.[1][2]
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Antioxidant Capacity: cis-Resveratrol retains antioxidant activity, though slightly lower than the trans form due to steric inhibition of resonance stabilization of the phenoxy radical.[2]
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Reference Standard Utility: Its primary utility in drug development is as a critical quality attribute (CQA) standard.[2] Since cis-resveratrol is a degradation product, quantifying it is essential for stability testing of resveratrol-based therapeutics.[1][2]
References
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RSC Publishing. (2025).[2] Photoisomerization pathways of trans-resveratrol. Royal Society of Chemistry.[2][4] Retrieved from [Link]
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MDPI. (2023).[2] Photochemical Transformations of Diverse Biologically Active Resveratrol Analogs. Molecules. Retrieved from [Link][1][2]
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National Institutes of Health (NIH). (2013).[2] Pharmacokinetics, tissue distribution and excretion study of resveratrol and its prodrug 3,5,4'-tri-O-acetylresveratrol in rats. Phytomedicine. Retrieved from [Link]
